

# Molecular weight and formula of 3-Chloro-2-fluorobenzamide

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## Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzamide

Cat. No.: B034766

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## An In-depth Technical Guide to 3-Chloro-2-fluorobenzamide

This technical guide provides a comprehensive overview of **3-Chloro-2-fluorobenzamide**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, a representative synthesis protocol, and discusses its potential biological significance based on related compounds.

## Core Compound Information

**3-Chloro-2-fluorobenzamide** is a halogenated aromatic amide. Its chemical structure, featuring both chlorine and fluorine atoms on the benzoyl ring, makes it a compound of interest in medicinal chemistry and material science. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

## Physicochemical Properties

The fundamental molecular and physical characteristics of **3-Chloro-2-fluorobenzamide** are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClFNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	173.57 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	104326-94-5	<a href="#">[1]</a>
Melting Point	125-127 °C	
Boiling Point (Predicted)	233.7 ± 30.0 °C	
Appearance	Solid (form may vary)	

## Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-2-fluorobenzamide** is not extensively documented in publicly available literature, a standard and reliable method involves the amidation of 3-chloro-2-fluorobenzoic acid. This can be achieved through its conversion to an acyl chloride followed by reaction with ammonia. The following is a representative experimental protocol.

Reaction Scheme:

## Experimental Procedure

Materials and Reagents:

- 3-Chloro-2-fluorobenzoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous Toluene
- Ammonia solution (e.g., 28% in water) or Ammonia gas
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator

#### Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous toluene.
- Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
- Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-fluorobenzoyl chloride is typically used in the next step without further purification.

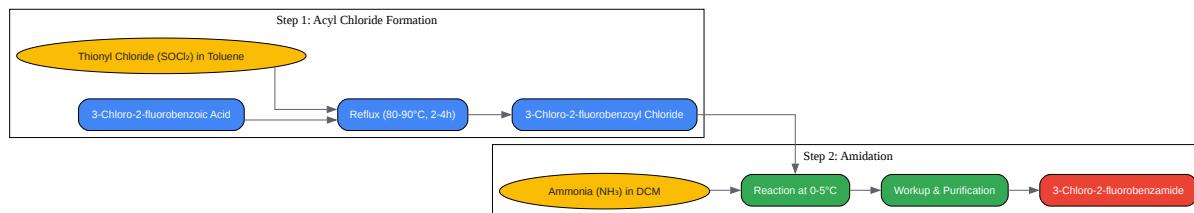
#### Step 2: Synthesis of **3-Chloro-2-fluorobenzamide**

- Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).
- Cool the solution in an ice bath (0-5 °C).
- Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

- Quench the reaction by adding water.
- Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **3-Chloro-2-fluorobenzamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

## Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-Chloro-2-fluorobenzamide** from its corresponding carboxylic acid.



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Caption: General synthesis workflow for **3-Chloro-2-fluorobenzamide**.

## Potential Biological Significance and Applications

While specific studies on the biological mechanism of action of **3-Chloro-2-fluorobenzamide** are limited, the benzamide scaffold and the presence of halogen substituents are features found in many biologically active compounds.

- Precursor for Active Pharmaceutical Ingredients (APIs): The related compound, 3-chloro-2-fluorobenzoic acid, is utilized as a building block for synthesizing Aurora A kinase inhibitors, which are investigated as potential anticancer agents.<sup>[5]</sup> This suggests that **3-Chloro-2-fluorobenzamide** could also serve as a valuable intermediate in the synthesis of novel therapeutic agents.
- Agrochemicals: 3-Chloro-2-fluorobenzoic acid is also a precursor in the synthesis of herbicides and pesticides. The specific halogenation pattern can enhance the efficacy and selectivity of the final agrochemical product.
- Antimicrobial Potential: Structurally related N-substituted-3-chloro-azetidinones and other benzamide derivatives have demonstrated antibacterial activity.<sup>[6][7]</sup> The chloro and fluoro substituents in **3-Chloro-2-fluorobenzamide** may contribute to potential antimicrobial properties, a hypothesis that warrants further investigation.

## Conclusion

**3-Chloro-2-fluorobenzamide** is a halogenated benzamide with well-defined physicochemical properties. While detailed biological studies on this specific molecule are not abundant, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block in drug discovery and agrochemical research. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential applications of this compound, particularly in the development of novel therapeutics and advanced materials.

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